molecular formula C9H10N2S B14239113 3-(Isopropylthio)picolinonitrile CAS No. 625826-72-4

3-(Isopropylthio)picolinonitrile

Cat. No.: B14239113
CAS No.: 625826-72-4
M. Wt: 178.26 g/mol
InChI Key: ZMCMMJSKPRBHBA-UHFFFAOYSA-N
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Description

3-(Isopropylthio)picolinonitrile is a picolinonitrile derivative featuring an isopropylthio (-S-iPr) substituent at the 3-position of the pyridine ring. This compound is part of a broader class of nitrile-containing heterocycles, which are pivotal in medicinal chemistry due to their versatility as intermediates and pharmacophores. For instance, derivatives with sulfur-containing substituents, such as the imidazo-tetrazine compound in , demonstrate antimycobacterial activity (MIC: 0.94–1.88 μg/mL against Mycobacterium tuberculosis) . This suggests that the isopropylthio group may enhance bioavailability or target binding in antimicrobial therapies. The nitrile group further enables participation in click chemistry and covalent bond formation, making it valuable in drug design .

Properties

CAS No.

625826-72-4

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

3-propan-2-ylsulfanylpyridine-2-carbonitrile

InChI

InChI=1S/C9H10N2S/c1-7(2)12-9-4-3-5-11-8(9)6-10/h3-5,7H,1-2H3

InChI Key

ZMCMMJSKPRBHBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(N=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isopropylthio)picolinonitrile typically involves the introduction of the isopropylthio group to the picolinonitrile core. One common method is the nucleophilic substitution reaction where a suitable picolinonitrile derivative reacts with an isopropylthiol reagent under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(Isopropylthio)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the isopropylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted picolinonitriles.

Scientific Research Applications

3-(Isopropylthio)picolinonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Isopropylthio)picolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isopropylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Key Feature Molecular Weight (g/mol) Biological Target
This compound Isopropylthio ~205.3 (liposomal size) M. tuberculosis
4-甲基-5-((3-甲基-7-...-picolinonitrile (31) Methylpiperazine N/A TYK2 kinase
Entry 25 Sulfonil-CF₃ 200.0* Proton pump (hypothetical)
7a Thienopyrimidine-amino N/A HIV-1 reverse transcriptase

Biological Activity

3-(Isopropylthio)picolinonitrile, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C_10H_12N_2S
  • CAS Number : Not explicitly listed in the provided sources, but it is essential for research referencing.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes. The following sections detail its effects on various biological targets.

Enzyme Inhibition

  • Monoamine Oxidase (MAO) Inhibition :
    • Compounds similar to this compound have been evaluated for their ability to inhibit MAO A and MAO B. The structure-activity relationship (SAR) studies suggest that modifications in the isopropyl group can enhance or reduce inhibitory potency.
    • IC50 Values : While specific data for this compound are not available, related compounds have shown IC50 values ranging from 1 μM to 10 μM against MAO enzymes .
  • Cholinesterase Inhibition :
    • Similar compounds have demonstrated varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of bulky substituents like isopropyl can significantly influence inhibitory activity .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound:

  • Cell Line Studies :
    • Research has indicated that derivatives with similar structures can exhibit antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 4.83 μM to 11.3 μM, suggesting moderate activity against tumor cells .
CompoundCell LineIC50 Range (μM)
This compoundMCF-7Not Specified
Related Compound AHCT1164.83 - 11.3
Related Compound BSK-OV-3Not Specified

Case Studies

Several case studies highlight the practical applications and findings related to compounds similar to this compound:

  • Case Study on Anticancer Activity : A study evaluated the efficacy of a series of picolinonitrile derivatives against various cancer cell lines, noting that modifications in the thiol group significantly impacted biological activity .
  • Enzyme Inhibition Studies : Another case study focused on the synthesis and testing of new derivatives as potential MAO inhibitors, providing insights into how structural changes can optimize enzyme interaction and inhibition profiles .

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